N-(diphenylmethyl)-4-fluorobenzamide
Overview
Description
N-(diphenylmethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FNO and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.121592296 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Conformation
- The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides, closely related to N-(diphenylmethyl)-4-fluorobenzamide, reveal a consistent conformation with aromatic rings inclined to one another, providing insights into molecular interactions and stability (Suchetan et al., 2016).
Optical Characterization and Nonlinear Optical Properties
- Nonlinear optical organic materials synthesized from N,N‐diphenylbenzamide and 4‐fluoro‐N,N‐diphenylbenzamide, including crystal growth and optical characterization, indicate significant potential in optoelectronics (Lakshmi et al., 2018).
- The opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide derivatives, with insights from NMR, FT-IR, UV-Vis spectroscopy, and computational studies, highlight their applications in nonlinear optical devices (Raveendiran et al., 2022).
Peptide Studies and NMR Spectroscopy
- Studies involving 19F NMR spectroscopy of peptides labeled with 4-fluorobenzamide provide valuable information on peptide conformation and interaction with solvents, useful in protein and peptide research (Kubasik et al., 2006).
Fluorinated Amino Acid Synthesis
- Research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, using N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, reveals applications in medicinal chemistry as a building block (Van Hende et al., 2009).
Antibacterial Activity
- Synthesis and antibacterial activity studies of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, related to this compound, indicate potential in developing new antimicrobial agents (Saeed et al., 2010).
Antimicrobial Analogs and Synthesis
- Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, significant in drug development and biological applications (Desai et al., 2013).
Properties
IUPAC Name |
N-benzhydryl-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKRQPGXLYDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357761 | |
Record name | (4-fluorobenzoylamino)-diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-31-6 | |
Record name | (4-fluorobenzoylamino)-diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.